(4-Chloro-3-fluorophenyl)(cyclopropyl)methanamine
CAS No.: 1270338-93-6
Cat. No.: VC2679175
Molecular Formula: C10H11ClFN
Molecular Weight: 199.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1270338-93-6 |
|---|---|
| Molecular Formula | C10H11ClFN |
| Molecular Weight | 199.65 g/mol |
| IUPAC Name | (4-chloro-3-fluorophenyl)-cyclopropylmethanamine |
| Standard InChI | InChI=1S/C10H11ClFN/c11-8-4-3-7(5-9(8)12)10(13)6-1-2-6/h3-6,10H,1-2,13H2 |
| Standard InChI Key | MBUYDQFNDFVXTP-UHFFFAOYSA-N |
| SMILES | C1CC1C(C2=CC(=C(C=C2)Cl)F)N |
| Canonical SMILES | C1CC1C(C2=CC(=C(C=C2)Cl)F)N |
Introduction
Chemical Structure and Basic Properties
Molecular Identity
(4-Chloro-3-fluorophenyl)(cyclopropyl)methanamine features a central carbon atom bonded to both a cyclopropyl ring and a 4-chloro-3-fluorophenyl group, with an amino group completing the tetrahedral arrangement. This structure can be characterized by the following fundamental properties:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₁ClFN | |
| Molecular Weight | 199.65 g/mol | |
| IUPAC Name | (4-chloro-3-fluorophenyl)(cyclopropyl)methanamine | |
| Stereochemistry | Exists as (R) and (S) enantiomers |
The compound's structure features a cyclopropanemethanamine moiety attached to a phenyl group with both chlorine and fluorine atoms as substituents, which significantly influences its reactivity and potential biological activity. The presence of these halogen substituents on the aromatic ring likely contributes to its unique physicochemical profile.
Stereochemistry
The compound contains a stereogenic center at the carbon atom connecting the cyclopropyl ring, the halogenated phenyl group, and the amino group. Consequently, it exists as two distinct enantiomers:
| Enantiomer | CAS Number | Stereochemical Designation |
|---|---|---|
| (R)-Isomer | 1213146-22-5 | (αR) |
| (S)-Isomer | 1213392-55-2 | (αS) |
These enantiomers potentially exhibit different biological activities and pharmacological properties, making stereochemical purity an important consideration for research applications .
Physical and Chemical Properties
Physical Properties
The physical properties of (4-Chloro-3-fluorophenyl)(cyclopropyl)methanamine have been predicted through computational methods, as experimental data appears limited in the available literature:
| Property | Value | Method |
|---|---|---|
| Physical State | Not explicitly reported | - |
| Boiling Point | 275.0±25.0 °C | Predicted |
| Density | 1.312±0.06 g/cm³ | Predicted |
| pKa | 8.83±0.10 | Predicted |
The pKa value suggests moderate basicity, typical for primary amines. This property influences its solubility characteristics and potential for salt formation, which are important considerations for formulation and drug development applications.
Chemical Reactivity
Based on its structure, (4-Chloro-3-fluorophenyl)(cyclopropyl)methanamine can participate in various chemical reactions:
-
The primary amine group can undergo typical amine reactions, including:
-
Acylation to form amides
-
Alkylation to form secondary amines
-
Reductive amination with aldehydes or ketones
-
Salt formation with acids
-
-
The halogenated aromatic ring may participate in:
-
Nucleophilic aromatic substitution reactions (particularly at the chlorine position)
-
Metal-catalyzed coupling reactions
-
Directed ortho-metalation reactions
-
-
The cyclopropyl ring, being strained, can undergo ring-opening reactions under certain conditions.
The presence of both electron-withdrawing halogens on the aromatic ring influences the electronic distribution and reactivity of the molecule.
Synthetic Methods
Stereochemical Considerations
For the synthesis of enantiomerically pure forms:
-
Resolution of racemic mixtures through:
-
Formation of diastereomeric salts with chiral acids
-
Chromatographic separation on chiral stationary phases
-
-
Asymmetric synthesis approaches:
-
Enantioselective catalytic hydrogenation
-
Chiral auxiliary-based methods
-
Enzymatic resolutions
-
The selection of an appropriate synthetic method would depend on scale requirements, desired optical purity, and available starting materials.
Similar Compounds and Structure Relationships
Structurally Related Compounds
Several compounds share structural similarities with (4-Chloro-3-fluorophenyl)(cyclopropyl)methanamine, providing context for understanding its unique properties:
| Compound | Molecular Formula | Key Structural Difference | CAS Number |
|---|---|---|---|
| (4-Chloro-3-fluorophenyl)methanamine | C₇H₇ClFN | Lacks cyclopropyl group | 72235-58-6 |
| (4-Chloro-3-fluorophenyl)methylamine | C₁₁H₁₃ClFN | Different amine connection | - |
| 1-(4-Chloro-3-fluorophenyl)cyclopropanemethanamine | C₁₀H₁₁ClFN | Different carbon-carbon connectivity | - |
| (3-Chloro-2-fluorophenyl)methanamine | C₇H₇ClFN | Different halogen positions | 72235-55-3 |
| [1-(4-Fluorophenyl)cyclobutyl]methanamine | C₁₁H₁₄FN | Cyclobutyl instead of cyclopropyl, lacks chlorine | 1228879-30-8 |
These structural analogs potentially exhibit different biological activities and physicochemical properties, providing valuable insights for structure-activity relationship studies .
Conformational Analysis
The cyclopropyl ring in (4-Chloro-3-fluorophenyl)(cyclopropyl)methanamine introduces specific conformational constraints that influence:
The rigid cyclopropyl ring likely contributes to a more defined conformational space compared to acyclic analogs, which may be advantageous for specific receptor interactions .
Analytical Characterization
Spectroscopic Properties
While specific spectroscopic data for (4-Chloro-3-fluorophenyl)(cyclopropyl)methanamine is limited in the search results, predicted characteristic spectral features can be inferred:
-
¹H NMR expected key signals:
-
Aromatic protons (δ 7.0-7.5 ppm)
-
Cyclopropyl protons (δ 0.2-1.0 ppm)
-
Amino protons (δ 1.5-2.0 ppm, broad)
-
Methine proton (δ 2.5-3.5 ppm)
-
-
¹³C NMR expected key signals:
-
Aromatic carbons (δ 115-140 ppm)
-
Cyclopropyl carbons (δ 5-15 ppm)
-
Methine carbon (δ 50-60 ppm)
-
-
Mass spectrometry:
-
Molecular ion peak at m/z 199
-
Fragment peaks corresponding to loss of NH₂ and cyclopropyl groups
-
Chromatographic Behavior
Chromatographic methods likely suitable for analysis include:
-
High-Performance Liquid Chromatography (HPLC):
-
Reverse-phase columns (C18)
-
Mobile phases containing buffers at pH > 9 to ensure unionized amine
-
UV detection at wavelengths suitable for halogenated aromatics
-
-
Gas Chromatography:
-
Stationary phases like DB-5 or similar
-
Potential need for derivatization to improve peak shape
-
-
Chiral Chromatography:
-
Essential for separation and analysis of (R) and (S) enantiomers
-
Chiral stationary phases based on cyclodextrins or polysaccharides
-
(4-Chloro-3-fluorophenyl)(cyclopropyl)methanamine: A Comprehensive Review
(4-Chloro-3-fluorophenyl)(cyclopropyl)methanamine is a specialized chemical compound characterized by its unique structural features combining a halogenated aromatic ring with a cyclopropyl functional group. This comprehensive review examines its physicochemical properties, stereochemistry, synthesis methods, and potential applications in pharmaceutical research. The compound has garnered interest in medicinal chemistry due to its distinct structural characteristics that may confer specific biological activities. Available data indicates the compound exists in two enantiomeric forms with separate CAS registrations, suggesting stereochemical considerations may be important for its applications. This review synthesizes information from multiple reliable sources to provide a thorough understanding of this compound.
Chemical Structure and Basic Properties
Molecular Identity
(4-Chloro-3-fluorophenyl)(cyclopropyl)methanamine features a central carbon atom bonded to both a cyclopropyl ring and a 4-chloro-3-fluorophenyl group, with an amino group completing the tetrahedral arrangement. This structure can be characterized by the following fundamental properties:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₁ClFN | |
| Molecular Weight | 199.65 g/mol | |
| IUPAC Name | (4-chloro-3-fluorophenyl)(cyclopropyl)methanamine | |
| Stereochemistry | Exists as (R) and (S) enantiomers |
The compound's structure features a cyclopropanemethanamine moiety attached to a phenyl group with both chlorine and fluorine atoms as substituents, which significantly influences its reactivity and potential biological activity. The presence of these halogen substituents on the aromatic ring likely contributes to its unique physicochemical profile.
Stereochemistry
The compound contains a stereogenic center at the carbon atom connecting the cyclopropyl ring, the halogenated phenyl group, and the amino group. Consequently, it exists as two distinct enantiomers:
| Enantiomer | CAS Number | Stereochemical Designation |
|---|---|---|
| (R)-Isomer | 1213146-22-5 | (αR) |
| (S)-Isomer | 1213392-55-2 | (αS) |
These enantiomers potentially exhibit different biological activities and pharmacological properties, making stereochemical purity an important consideration for research applications .
Physical and Chemical Properties
Physical Properties
The physical properties of (4-Chloro-3-fluorophenyl)(cyclopropyl)methanamine have been predicted through computational methods, as experimental data appears limited in the available literature:
| Property | Value | Method |
|---|---|---|
| Physical State | Not explicitly reported | - |
| Boiling Point | 275.0±25.0 °C | Predicted |
| Density | 1.312±0.06 g/cm³ | Predicted |
| pKa | 8.83±0.10 | Predicted |
The pKa value suggests moderate basicity, typical for primary amines. This property influences its solubility characteristics and potential for salt formation, which are important considerations for formulation and drug development applications.
Chemical Reactivity
Based on its structure, (4-Chloro-3-fluorophenyl)(cyclopropyl)methanamine can participate in various chemical reactions:
-
The primary amine group can undergo typical amine reactions, including:
-
Acylation to form amides
-
Alkylation to form secondary amines
-
Reductive amination with aldehydes or ketones
-
Salt formation with acids
-
-
The halogenated aromatic ring may participate in:
-
Nucleophilic aromatic substitution reactions (particularly at the chlorine position)
-
Metal-catalyzed coupling reactions
-
Directed ortho-metalation reactions
-
-
The cyclopropyl ring, being strained, can undergo ring-opening reactions under certain conditions.
The presence of both electron-withdrawing halogens on the aromatic ring influences the electronic distribution and reactivity of the molecule.
Synthetic Methods
Stereochemical Considerations
For the synthesis of enantiomerically pure forms:
-
Resolution of racemic mixtures through:
-
Formation of diastereomeric salts with chiral acids
-
Chromatographic separation on chiral stationary phases
-
-
Asymmetric synthesis approaches:
-
Enantioselective catalytic hydrogenation
-
Chiral auxiliary-based methods
-
Enzymatic resolutions
-
The selection of an appropriate synthetic method would depend on scale requirements, desired optical purity, and available starting materials.
Similar Compounds and Structure Relationships
Structurally Related Compounds
Several compounds share structural similarities with (4-Chloro-3-fluorophenyl)(cyclopropyl)methanamine, providing context for understanding its unique properties:
| Compound | Molecular Formula | Key Structural Difference | CAS Number |
|---|---|---|---|
| (4-Chloro-3-fluorophenyl)methanamine | C₇H₇ClFN | Lacks cyclopropyl group | 72235-58-6 |
| (4-Chloro-3-fluorophenyl)methylamine | C₁₁H₁₃ClFN | Different amine connection | - |
| 1-(4-Chloro-3-fluorophenyl)cyclopropanemethanamine | C₁₀H₁₁ClFN | Different carbon-carbon connectivity | - |
| (3-Chloro-2-fluorophenyl)methanamine | C₇H₇ClFN | Different halogen positions | 72235-55-3 |
| [1-(4-Fluorophenyl)cyclobutyl]methanamine | C₁₁H₁₄FN | Cyclobutyl instead of cyclopropyl, lacks chlorine | 1228879-30-8 |
These structural analogs potentially exhibit different biological activities and physicochemical properties, providing valuable insights for structure-activity relationship studies .
Conformational Analysis
The cyclopropyl ring in (4-Chloro-3-fluorophenyl)(cyclopropyl)methanamine introduces specific conformational constraints that influence:
The rigid cyclopropyl ring likely contributes to a more defined conformational space compared to acyclic analogs, which may be advantageous for specific receptor interactions .
Analytical Characterization
Spectroscopic Properties
While specific spectroscopic data for (4-Chloro-3-fluorophenyl)(cyclopropyl)methanamine is limited in the search results, predicted characteristic spectral features can be inferred:
-
¹H NMR expected key signals:
-
Aromatic protons (δ 7.0-7.5 ppm)
-
Cyclopropyl protons (δ 0.2-1.0 ppm)
-
Amino protons (δ 1.5-2.0 ppm, broad)
-
Methine proton (δ 2.5-3.5 ppm)
-
-
¹³C NMR expected key signals:
-
Aromatic carbons (δ 115-140 ppm)
-
Cyclopropyl carbons (δ 5-15 ppm)
-
Methine carbon (δ 50-60 ppm)
-
-
Mass spectrometry:
-
Molecular ion peak at m/z 199
-
Fragment peaks corresponding to loss of NH₂ and cyclopropyl groups
-
Chromatographic Behavior
Chromatographic methods likely suitable for analysis include:
-
High-Performance Liquid Chromatography (HPLC):
-
Reverse-phase columns (C18)
-
Mobile phases containing buffers at pH > 9 to ensure unionized amine
-
UV detection at wavelengths suitable for halogenated aromatics
-
-
Gas Chromatography:
-
Stationary phases like DB-5 or similar
-
Potential need for derivatization to improve peak shape
-
-
Chiral Chromatography:
-
Essential for separation and analysis of (R) and (S) enantiomers
-
Chiral stationary phases based on cyclodextrins or polysaccharides
-
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